2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is an organic compound that features both an aziridine ring and a nitrophenyl group. Compounds containing aziridine rings are known for their reactivity due to the strained three-membered ring, while nitrophenyl groups are often involved in various chemical reactions due to their electron-withdrawing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the reaction of aziridine with a nitrophenyl-containing precursor. One common method is the nucleophilic substitution reaction where aziridine reacts with 4-nitrophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of aziridine and the potential hazards associated with nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: H2/Pd, Fe/HCl, or SnCl2.
Substitution: Nucleophiles like NH3, RSH, or RNH2 in solvents like ethanol or water.
Major Products
Oxidation: 2-(Aziridin-1-yl)-1-(4-nitrophenyl)acetone.
Reduction: 2-(Aziridin-1-yl)-1-(4-aminophenyl)ethanol.
Substitution: Various substituted aziridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the aziridine ring.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to the reactivity of the aziridine ring.
Industry: Used in the production of polymers and other materials where the nitrophenyl group can impart specific properties.
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol involves the reactivity of the aziridine ring. The strained three-membered ring can undergo ring-opening reactions with nucleophiles, leading to the formation of new compounds. The nitrophenyl group can participate in electron transfer reactions, influencing the overall reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aziridin-1-yl)ethanol: Lacks the nitrophenyl group, making it less reactive in certain reactions.
1-(4-Nitrophenyl)ethanol: Lacks the aziridine ring, reducing its potential for ring-opening reactions.
2-(Aziridin-1-yl)-1-phenylethanol: Similar structure but with a phenyl group instead of a nitrophenyl group, affecting its reactivity and applications.
Uniqueness
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is unique due to the combination of the aziridine ring and the nitrophenyl group
Eigenschaften
CAS-Nummer |
21719-28-8 |
---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H12N2O3/c13-10(7-11-5-6-11)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 |
InChI-Schlüssel |
JVKAAEKOBOXXEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.